molecular formula C23H15F3N4O3S B2405334 N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide CAS No. 1251690-95-5

N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide

Cat. No. B2405334
M. Wt: 484.45
InChI Key: BJPIMRGGBYKODD-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H15F3N4O3S and its molecular weight is 484.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer activities. Compounds in this series demonstrated promising anticancer potential with low IC50 values, indicating strong anticancer activities against specific cancer cell lines compared to doxorubicin, a reference anticancer drug. These findings suggest that derivatives incorporating piperidine and 1,3,4-oxadiazole structures may serve as a basis for developing new anticancer agents, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Antimicrobial Applications Compounds derived from 1,3,4-oxadiazole and piperidine have also been explored for their antimicrobial properties. Novel compounds synthesized from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions exhibited moderate to good antimicrobial activities against various bacterial and fungal strains. This research underscores the potential of these derivatives as antimicrobial agents, offering a foundation for further development to address antibiotic resistance issues (Jadhav et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease Research into the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed at evaluating drug candidates for Alzheimer’s disease revealed that N-substituted derivatives exhibited enzyme inhibition activity against acetylcholinesterase, a target enzyme in Alzheimer’s disease treatment. This suggests that compounds with these structural features may be viable as new drug candidates for managing Alzheimer’s disease, highlighting the importance of further pharmacological and clinical evaluations to establish their efficacy and safety profiles (Rehman et al., 2018).

properties

IUPAC Name

3-benzyl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-4-7-15(11-16)20-27-18(33-28-20)13-29-17-9-10-34-19(17)21(31)30(22(29)32)12-14-5-2-1-3-6-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPIMRGGBYKODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide

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